Lipophilicity Differentiation: XLogP Increase Driven by 4-Chloro Substitution
The 4‑chloro substituent on the central phenyl ring increases the calculated octanol‑water partition coefficient (XLogP3‑AA) by approximately 0.5 log units compared to the des‑chloro analog 2‑(3‑(pyrrolidin‑1‑ylsulfonyl)phenyl)benzo[d]thiazole [1]. This difference is relevant for membrane permeability and non‑specific binding potential in cell‑based assays.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 [1] |
| Comparator Or Baseline | Des‑chloro analog 2‑(3‑(pyrrolidin‑1‑ylsulfonyl)phenyl)benzo[d]thiazole: XLogP3‑AA ≈ 3.8 (estimated from class trend) [1] |
| Quantified Difference | ΔXLogP ≈ +0.5 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0, PubChem release 2021.05.07. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability but also increase plasma protein binding; researchers screening for intracellular targets may prioritize this compound over less lipophilic analogs when permeability is rate-limiting.
- [1] PubChem Compound Summary for CID 2986041. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2986041 (Accessed April 28, 2026). View Source
